L-Methionine p-nitroanilide
Overview
Description
L-Methionine p-nitroanilide is a derivative of Methionine . It is used as a substrate for hMetAP2 .
Synthesis Analysis
The synthesis of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .Molecular Structure Analysis
The empirical formula of L-Methionine p-nitroanilide is C11H15N3O3S . Its molecular weight is 269.32 . The SMILES string is CSCCC@HC(=O)Nc1ccc(cc1)N+[O-] and the InChI is 1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 .Chemical Reactions Analysis
The chemical reaction of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .Scientific Research Applications
Enzyme Assays : L-Methionine p-nitroanilide serves as a substrate in spectrophotometric assays for methionine aminopeptidases (MetAPs). This application allows for continuous monitoring of enzyme activity and is useful for screening MetAP inhibitors (Mitra et al., 2006).
Cancer Therapy : L-Methionine plays a crucial role in cancer cells, with cells becoming dependent on it. Research on L-methionase, an enzyme that targets L-Methionine, shows potential in treating various cancers. It highlights the role of L-Methionine in gene activation and inactivation in cancer cells (Sharma et al., 2014).
Protection Against Chemical Toxicity : Studies indicate that L-Methionine can mitigate the toxic effects of certain drugs like furazolidone (FUZ), reducing hormonal disturbances and genotoxicity (Ahmed et al., 2008).
Methionine Metabolism : Research on methionine metabolism, especially under conditions of excess dietary methionine or exposure to nitrous oxide, provides insights into the biochemical pathways and regulatory mechanisms involved in methionine homeostasis (Frontiera et al., 1994).
Biochemical Characterization of Enzymes : L-Methionine p-nitroanilide is used in the biochemical characterization of enzymes like methionine aminopeptidase from Mycobacterium smegmatis, helping in understanding enzyme kinetics and the role of metal cofactors (Narayanan et al., 2008).
Oxidation Effects in Peptide Substrates : The impact of oxidizing methionine in peptide substrates, such as the effect on human elastases, provides insights into the biochemical interactions and potential therapeutic applications (Del Mar et al., 1979).
Drug Delivery Systems : L-Methionine p-nitroanilide is studied in the context of drug delivery systems, particularly in designing oligopeptide side-chains for efficient degradation by lysosomal enzymes (Duncan et al., 1983).
Electrochemical Determination in Medicine : Research on the electrochemical determination of L-Methionine in medical contexts, like the monitoring of amino acid levels in biological samples, is an important application (Sasikumar, 2018).
Neurological Effects of Anesthetics : Studies on the neurological effects of anesthetics like nitrous oxide show the role of methionine synthase activity and its implications in memory impairment (Culley et al., 2007).
Agricultural Applications : Research on methionyl-methionine, related to L-Methionine, in aquaculture demonstrates its effectiveness as a feed supplement for marine organisms (Parker et al., 2021).
Methionine Production and Applications : A critical review of methionine production and its applications across various industries, including food and pharmaceuticals, highlights the importance of methionine in global markets (Willke, 2014).
Antioxidant Effects in Endothelial Cells : The role of L-Methionine as an antioxidant in endothelial cells, potentially relevant for inflammatory conditions and oxidative stress, is an area of significant research interest (Erdmann et al., 2005).
properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWRAWSHVJPTL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975824 | |
Record name | N-(4-Nitrophenyl)methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine p-nitroanilide | |
CAS RN |
6042-04-2 | |
Record name | Methionine 4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Nitrophenyl)methioninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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